molecular formula C6H10N2S2 B2976694 4-Methyl-1,2,3-thiadiazol-5-yl propyl sulfide CAS No. 338420-74-9

4-Methyl-1,2,3-thiadiazol-5-yl propyl sulfide

Cat. No. B2976694
M. Wt: 174.28
InChI Key: PLKOVLHVWUYOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1,2,3-thiadiazol-5-yl propyl sulfide (MTDPS) is a sulfur-containing organic compound that has been studied extensively for its potential use in various scientific research applications. MTDPS is a member of the 1,2,3-thiadiazole family of compounds, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Solar Energy Conversion

A study by Rahman et al. (2018) explored the use of an organo-sulfur compound, closely related to the thiadiazole derivatives, as a novel redox couple in dye-sensitized and quantum-dot sensitized solar cells. This compound, combined with a conducting polymer counter electrode, exhibited improved redox behavior and significant power conversion efficiency, demonstrating a promising alternative for sensitization-based solar cells (Rahman et al., 2018).

Materials Chemistry

Ardan et al. (2017) reported the ligand-forced dimerization of copper(I)-olefin complexes bearing a 1,3,4-thiadiazole core. This work underscores the potential of 1,3,4-thiadiazoles as precursors in the crystal engineering of organometallic materials, highlighting their coordinating behavior with transition metal ions and their versatility in materials chemistry (Ardan et al., 2017).

Pharmaceutical Applications

Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with thiadiazole groups, showing high singlet oxygen quantum yield. These derivatives have potential applications in photodynamic therapy for cancer treatment, demonstrating the importance of thiadiazole derivatives in developing new photosensitizers (Pişkin et al., 2020).

Corrosion Inhibition

Quraishi and Khan (2006) studied the inhibition of mild steel corrosion in sulfuric acid solution by thiadiazoles. Their findings indicate that thiadiazole derivatives act as effective corrosion inhibitors, suggesting their potential in protecting metals from corrosion in industrial applications (Quraishi & Khan, 2006).

properties

IUPAC Name

4-methyl-5-propylsulfanylthiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S2/c1-3-4-9-6-5(2)7-8-10-6/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKOVLHVWUYOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(N=NS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,2,3-thiadiazol-5-yl propyl sulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.